molecular formula C17H28Cl2N2O B13792721 2-(Butylamino)-6'-chloro-o-hexanotoluidide hydrochloride CAS No. 78265-89-1

2-(Butylamino)-6'-chloro-o-hexanotoluidide hydrochloride

Cat. No.: B13792721
CAS No.: 78265-89-1
M. Wt: 347.3 g/mol
InChI Key: NWCGVHWYNMIOCJ-UHFFFAOYSA-N
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Description

2-Butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride is a chemical compound with the molecular formula C17H28Cl2N2O It is known for its unique structure, which includes a butylamino group, a chlorinated phenyl ring, and a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride typically involves the following steps:

    Formation of the Hexanamide Backbone: The hexanamide backbone can be synthesized through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Butylamino Group: The butylamino group is introduced via nucleophilic substitution reactions, where a butylamine reacts with an intermediate compound containing a leaving group.

    Chlorination of the Phenyl Ring: The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Final Coupling Reaction: The final step involves coupling the chlorinated phenyl ring with the hexanamide backbone in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of 2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-butylamino-N-(2-chloro-phenyl)hexanamide
  • 2-butylamino-N-(2-methyl-phenyl)hexanamide
  • 2-butylamino-N-(2-chloro-6-methyl-phenyl)pentanamide

Uniqueness

2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

78265-89-1

Molecular Formula

C17H28Cl2N2O

Molecular Weight

347.3 g/mol

IUPAC Name

2-(butylamino)-N-(2-chloro-6-methylphenyl)hexanamide;hydrochloride

InChI

InChI=1S/C17H27ClN2O.ClH/c1-4-6-11-15(19-12-7-5-2)17(21)20-16-13(3)9-8-10-14(16)18;/h8-10,15,19H,4-7,11-12H2,1-3H3,(H,20,21);1H

InChI Key

NWCGVHWYNMIOCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCCCC.Cl

Origin of Product

United States

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